N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C34H31ClN4O4 and its molecular weight is 595.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Compounds with structural similarities to the one have shown significant antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007), (Patel & Shaikh, 2011). These findings highlight the potential for developing new antimicrobial drugs from quinazoline derivatives.
Anticonvulsant and Antineoplastic Applications
Further research has explored the anticonvulsant and antineoplastic activities of quinazoline derivatives. Novel quinazolinone compounds have been synthesized and tested for their efficacy in inhibiting tumor growth and controlling seizures, offering insights into the therapeutic potential of quinazoline derivatives in treating cancer and epilepsy (Noureldin et al., 2017), (Markosyan et al., 2010).
Hybrid Molecules for Multiple Therapeutic Targets
Additionally, quinazoline derivatives have been synthesized as hybrid molecules targeting multiple therapeutic areas, such as diuretic, antihypertensive, and anti-diabetic effects, demonstrating the versatile nature of quinazoline chemistry in drug development (Rahman et al., 2014).
Properties
CAS No. |
899937-56-5 |
---|---|
Molecular Formula |
C34H31ClN4O4 |
Molecular Weight |
595.1 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C34H31ClN4O4/c1-2-23-11-17-28(18-12-23)37-31(40)22-38-30-6-4-3-5-29(30)33(42)39(34(38)43)21-25-7-13-26(14-8-25)32(41)36-20-19-24-9-15-27(35)16-10-24/h3-18H,2,19-22H2,1H3,(H,36,41)(H,37,40) |
InChI Key |
HEVFTTZPGHAJNN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.